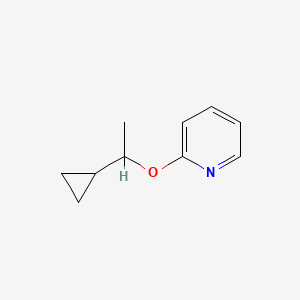![molecular formula C22H28N4O4S2 B2788404 ETHYL 4-{2-[({[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE CAS No. 681222-78-6](/img/structure/B2788404.png)
ETHYL 4-{2-[({[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-{2-[({[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a thiazole ring, a piperazine ring, and an ester functional group
Métodos De Preparación
The synthesis of ETHYL 4-{2-[({[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting 2,4-dimethylphenylamine with a thioamide in the presence of a suitable oxidizing agent.
Attachment of the piperazine ring: The thiazole derivative is then reacted with a piperazine derivative under appropriate conditions to form the desired product.
Esterification: The final step involves the esterification of the intermediate product with ethyl chloroformate to yield this compound
Análisis De Reacciones Químicas
ETHYL 4-{2-[({[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles
Aplicaciones Científicas De Investigación
ETHYL 4-{2-[({[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biological Research: The compound is used in studies to understand its interaction with various biological targets.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules
Mecanismo De Acción
The mechanism of action of ETHYL 4-{2-[({[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
ETHYL 4-{2-[({[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE can be compared with other thiazole-containing compounds, such as:
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: These compounds also exhibit antimicrobial activity but differ in their structural complexity and specific biological targets.
2,4-disubstituted arylthiazoles: These compounds are studied for their trypanocidal activity and have different substituents on the thiazole ring
Propiedades
IUPAC Name |
ethyl 4-[2-[2-[[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S2/c1-4-30-22(29)26-9-7-25(8-10-26)20(28)14-31-13-19(27)24-21-23-18(12-32-21)17-6-5-15(2)11-16(17)3/h5-6,11-12H,4,7-10,13-14H2,1-3H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXGAEOBTNXUGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B2788328.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2788330.png)
![Methyl 2-{[2-(anilinocarbonyl)hydrazino]sulfonyl}benzenecarboxylate](/img/structure/B2788331.png)
![4-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2788332.png)
![2-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2788333.png)

![4-ethyl-3-[(4-methylbenzyl)sulfanyl]-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2788340.png)
![Ethyl 2-[({[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2788341.png)
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B2788342.png)

![7-(4-(4-Chlorobenzyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2788344.png)
